molecular formula C23H22N2O2 B12170265 N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}benzamide

N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}benzamide

Cat. No.: B12170265
M. Wt: 358.4 g/mol
InChI Key: FLVKFINQSHTXQN-UHFFFAOYSA-N
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Description

N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a methylamino group, and a phenylethyl group attached to a benzamide core. Its intricate molecular architecture makes it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzyl chloride with methylamine to form N-benzylmethylamine. This intermediate is then reacted with benzoyl chloride to produce N-benzyl-N-methylbenzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}benzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-[1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl]benzamide

InChI

InChI=1S/C23H22N2O2/c1-25(17-18-11-5-2-6-12-18)22(21(26)19-13-7-3-8-14-19)24-23(27)20-15-9-4-10-16-20/h2-16,22H,17H2,1H3,(H,24,27)

InChI Key

FLVKFINQSHTXQN-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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